2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C13H16O2S and a molecular weight of 236.33 g/mol . This compound features a bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and stability. The thiophene ring attached to the bicycloheptane structure adds aromaticity and potential for various chemical reactions .
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c14-12(15)13(8-11-2-1-5-16-11)7-9-3-4-10(13)6-9/h1-2,5,9-10H,3-4,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBKYJCZQCKCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps :
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts alkylation to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is in the field of medicinal chemistry, particularly as a potential therapeutic agent targeting orexin receptors. Orexins are neuropeptides involved in regulating sleep-wake cycles and appetite, making them crucial targets for treating disorders such as narcolepsy, insomnia, and obesity .
Case Study: Orexin Receptor Antagonists
Research has indicated that derivatives of bicyclo[2.2.1]heptane can serve as non-peptide antagonists for orexin receptors, suggesting that compounds like this compound could be developed into drugs aimed at modulating these receptors to treat sleep and eating disorders .
Organic Synthesis
This compound can also be utilized in organic synthesis as an intermediate for creating more complex molecules due to its reactive carboxylic acid group and stable bicyclic structure. Its synthesis can involve various methodologies including cyclization reactions and functional group transformations.
Table: Synthetic Routes for Bicyclic Compounds
Material Science
The unique structural attributes of this compound may also find applications in material science, particularly in the development of polymers or nanomaterials where thiophene units can enhance electrical conductivity or optical properties.
Potential Applications:
- Conductive polymers
- Organic photovoltaics
- Sensor technologies
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The bicycloheptane core provides structural rigidity, which can enhance the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a rigid bicycloheptane core and a reactive thiophene ring.
Biological Activity
Overview
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, with the molecular formula C13H16O2S and a molecular weight of 236.33 g/mol, is a compound characterized by its unique bicycloheptane core and a reactive thiophene ring. This structure provides a platform for various biological activities, particularly in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring can engage with various enzymes and receptors, potentially leading to inhibition or activation of these targets. The rigidity of the bicycloheptane core enhances the binding affinity and specificity of the compound, making it a promising candidate for therapeutic applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The compound has been evaluated against several bacterial strains, showing potential efficacy in inhibiting growth, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs demonstrate anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. Further studies are required to elucidate the specific pathways affected by this compound.
Cytotoxicity and Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For instance, derivatives of similar bicyclic compounds have shown significant cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma) and A2780 (ovarian carcinoma).
Data Tables
| Biological Activity | Effect | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Antimicrobial | Yes | Various bacterial strains | TBD |
| Anti-inflammatory | Yes | TBD | TBD |
| Cytotoxicity | Yes | HepG2, A2780 | TBD |
Case Studies and Research Findings
- Cytotoxicity Studies : In a study examining N-substituted derivatives of norcantharidin, certain bicyclic compounds were synthesized and tested for their cytotoxic effects against five human cancer cell lines. The findings indicated that modifications to the bicyclo[2.2.1]heptane structure could enhance anticancer activity, suggesting a similar potential for this compound .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures often inhibit serine/threonine protein phosphatases (PP1 and PP2A), which are crucial in regulating cell growth and apoptosis. This inhibition correlates with observed anticancer activities .
- Comparative Analysis : When compared to structurally similar compounds like 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-methanol and 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-aldehyde, the carboxylic acid derivative exhibited enhanced binding affinity due to its unique structural features .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives?
The compound is typically synthesized via coupling reactions involving bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. For example, isocyanate intermediates can be generated by reacting bicyclo[2.2.1]heptane-2-carboxylic acid with diphenylphosphoryl azide (DPPA) in toluene under reflux with triethylamine as a base . Subsequent reactions with thiophene-containing amines or alcohols yield the target compound. Reaction completion is monitored by nitrogen evolution cessation and purified via vacuum distillation or chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing bicycloheptane and thiophene moieties. For example, bicycloheptane protons resonate at δ 1.2–2.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ at m/z 264.2) and purity (>95% by HPLC) .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene (C-S stretch ~700 cm⁻¹) functionalities .
Q. How can researchers separate and identify endo/exo isomers of this compound?
Isomeric separation is achieved via chiral chromatography (e.g., Chiralpak® columns) or recrystallization using polar solvents like ethanol/water. The endo isomer typically exhibits higher polarity due to steric constraints, leading to distinct retention times in HPLC .
Advanced Research Questions
Q. What strategies resolve contradictory data on stereochemical effects in structure-activity relationships (SAR)?
Contradictions in stereo-specificity (e.g., minimal activity differences between endo/exo isomers) require:
- Enantiomer-specific synthesis : Use chiral catalysts or resolving agents to isolate pure isomers.
- Biological assays : Test isomers in parallel (e.g., cyclic nucleotide suppression assays) to quantify potency (IC₅₀) differences .
- Computational docking : Compare isomer binding affinities to targets like phosphodiesterases .
Q. How can solubility limitations of this compound be addressed in formulation studies?
The compound’s low water solubility (logP ~2.8) is improved via:
Q. What computational methods predict regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculates activation energies for potential reaction pathways. For example, nucleophilic attack at the bicycloheptane’s bridgehead carbon (C2) is favored due to lower steric hindrance versus C3 . Molecular dynamics simulations further validate solvent effects on reaction trajectories .
Q. How do bioisosteric replacements of the bicycloheptane moiety impact pharmacological activity?
Replacements (e.g., adamantane, cubane) are evaluated using:
- SAR libraries : Synthesize analogs and compare IC₅₀ values in target assays.
- Pharmacophore modeling : Identify critical hydrophobic/steric features retained in bioisosteres. Studies show bicycloheptane can be replaced with multicyclic systems (e.g., norbornene) without significant activity loss, suggesting flexibility in scaffold design .
Q. What in vivo models validate this compound’s efficacy in disease contexts?
Proof-of-concept studies use:
- Rodent secretory diarrhea models : Measure intestinal fluid accumulation reduction after cholera toxin challenge.
- Pharmacokinetic profiling : Assess oral bioavailability (e.g., 40–60% in rats) and metabolite identification via LC-MS/MS .
Methodological Considerations
- Data Reproducibility : Use standardized reaction conditions (e.g., 110°C for 1 hour with DPPA) and purity validation (HPLC ≥95%) .
- Contradiction Analysis : Cross-reference NMR shifts and biological data across studies to identify batch-to-batch variability or isomer contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
